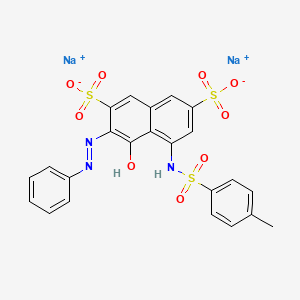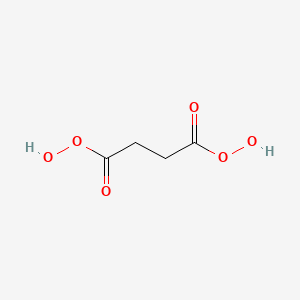
2-oxo-2H-pyran-4,6-dicarboxylic acid
Übersicht
Beschreibung
2-oxo-2H-pyran-4,6-dicarboxylic acid is a chemical compound with the molecular formula C7H4O6. It is a pyrandicarboxylic acid and is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor . This compound is also referred to as 2-pyrone-4,6-dicarboxylate .
Vorbereitungsmethoden
The synthesis of 2-oxo-2H-pyran-4,6-dicarboxylic acid can be achieved through various methods. One common synthetic route involves the use of phenylalanine and tyrosine by the enzyme phenylalanine hydroxylase. Additionally, industrial production methods have been developed, including the use of recombinant strains for the production of 2-pyrone-4,6-dicarboxylic acid .
Analyse Chemischer Reaktionen
2-oxo-2H-pyran-4,6-dicarboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of different products.
Substitution: Substitution reactions involving common reagents and conditions can yield a variety of products
Wissenschaftliche Forschungsanwendungen
2-oxo-2H-pyran-4,6-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of pyran derivatives and heterocyclic compounds.
Biology: The compound is found in plants and plays a role in various biological processes.
Medicine: Derivatives of this compound have shown potential antimicrobial activity.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-oxo-2H-pyran-4,6-dicarboxylic acid involves its role as a Bronsted acid, donating a hydron to an acceptor . This property makes it a versatile compound in various chemical reactions and processes.
Vergleich Mit ähnlichen Verbindungen
2-oxo-2H-pyran-4,6-dicarboxylic acid can be compared with other similar compounds such as:
2-oxo-2H-pyran-4,6-dicarboxylate: This is the conjugate base of this compound.
6-oxo-6H-pyran-2,4-dicarboxylic acid: Another similar compound with different functional groups.
These comparisons highlight the unique properties and applications of this compound in various fields.
Eigenschaften
IUPAC Name |
6-oxopyran-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMXCPVFSJVVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222997 | |
| Record name | alpha-Pyrone-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72698-24-9 | |
| Record name | alpha-Pyrone-4,6-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072698249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Pyrone-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)




![3-methoxy-7H-benzo[de]anthracen-7-one](/img/structure/B1200273.png)
